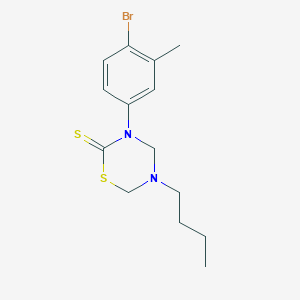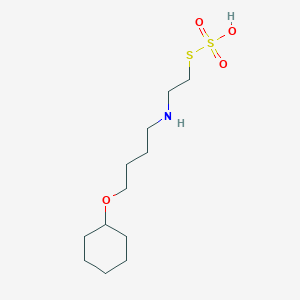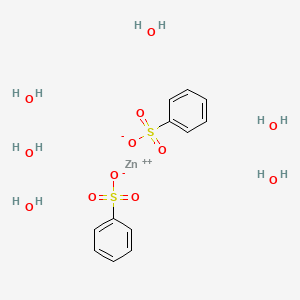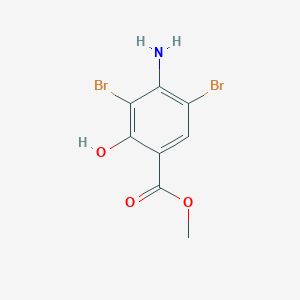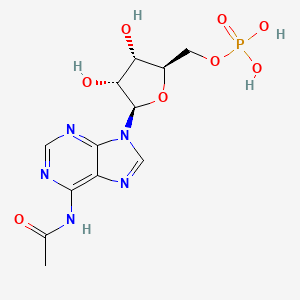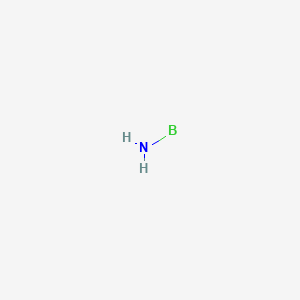
Aminoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminoborane can be synthesized through several methods. One common approach involves the dehydrocoupling of amines and boranes. For example, primary aminoboranes can be prepared by the spontaneous dehydrocoupling of amines and boranes at room temperature. This method is particularly useful for electron-poor and bulky amines that are reluctant to react with aldehydes under traditional dehydration conditions .
Another method involves the reaction of diborane with ammonia, which primarily gives the diammoniate salt. when an adduct of borane is used instead of diborane, this compound is the main product .
Industrial Production Methods
Industrial production of this compound typically involves the use of borane complexes and amines. The process may include steps such as dehydrocoupling and the use of catalysts to enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Aminoborane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form borohydrides.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, Lewis bases, and various catalysts. For example, this compound can react with aldehydes in the presence of a Lewis acid catalyst to form aldimines . The reaction conditions typically involve mild temperatures and solvents such as benzene or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound include aldimines, boron-nitrogen compounds, and borohydrides. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Aminoborane has a wide range of scientific research applications, including:
Biology: It is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: this compound derivatives are being explored for their potential use in drug delivery and as therapeutic agents.
Mecanismo De Acción
The mechanism of action of aminoborane involves its ability to act as a Lewis acid or base, depending on the reaction conditions. This dual functionality allows this compound to participate in a wide range of chemical reactions. For example, in the presence of a Lewis acid, this compound can react with aldehydes to form aldimines through the formation of unstable hemi-aminals, which then eliminate boronic acid to give the final product .
Comparación Con Compuestos Similares
Aminoborane can be compared with other similar compounds, such as ammonia borane and borazine.
Ammonia Borane: Ammonia borane (H₃NBH₃) is a related compound that is also used as a hydrogen storage material.
Borazine: Borazine (B₃N₃H₆) is another boron-nitrogen compound with a cyclic structure. It is often referred to as “inorganic benzene” due to its aromatic properties.
This compound is unique in its ability to act as both a Lewis acid and base, making it a versatile reagent in organic synthesis and catalysis.
Propiedades
Número CAS |
14720-35-5 |
|---|---|
Fórmula molecular |
BH2N |
Peso molecular |
26.84 g/mol |
InChI |
InChI=1S/BH2N/c1-2/h2H2 |
Clave InChI |
TVJORGWKNPGCDW-UHFFFAOYSA-N |
SMILES canónico |
[B]N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





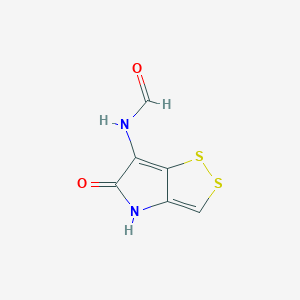
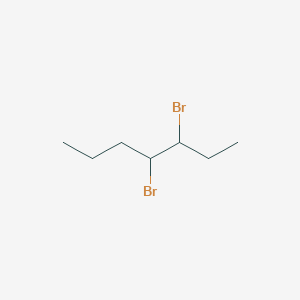

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
